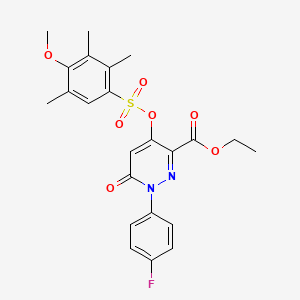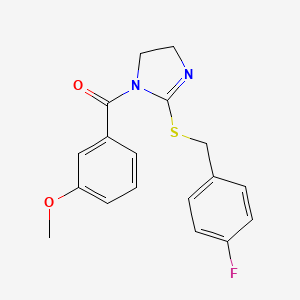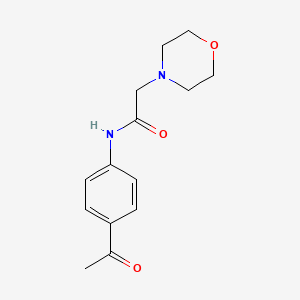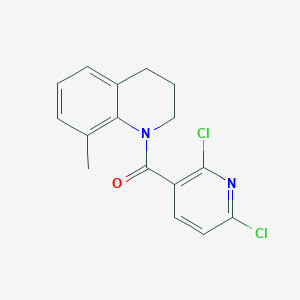![molecular formula C14H22ClN3O B2390642 N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide CAS No. 2411296-82-5](/img/structure/B2390642.png)
N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyrimidine ring substituted with a tert-butyl group and a propyl chain, which is further connected to a chloropropanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Introduction of the tert-butyl group: The tert-butyl group is introduced via an alkylation reaction using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the propyl chain: The propyl chain is attached to the pyrimidine ring through a nucleophilic substitution reaction using a suitable alkyl halide.
Formation of the chloropropanamide moiety: The final step involves the reaction of the propyl-substituted pyrimidine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloropropanamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as primary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted amides or thioamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]carbamate
- N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]acetamide
Uniqueness
N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide is unique due to the presence of the chloropropanamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The tert-butyl group also contributes to its steric properties, influencing its interaction with molecular targets.
Properties
IUPAC Name |
N-[3-(2-tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O/c1-10(15)12(19)16-8-5-6-11-7-9-17-13(18-11)14(2,3)4/h7,9-10H,5-6,8H2,1-4H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBGLNNPIZQQQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCC1=NC(=NC=C1)C(C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)


![4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)
![Tert-butyl 4-[2-(cyanomethylamino)-1-cyclopentyl-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2390569.png)


![N-[2-(4-chlorophenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2390572.png)
![4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2390573.png)


![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2390582.png)
